molecular formula C19H24N4O3 B2725002 butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845629-13-2

butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2725002
CAS No.: 845629-13-2
M. Wt: 356.426
InChI Key: BEVALHYHVIAHLT-UHFFFAOYSA-N
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Description

Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a 3-methoxypropyl substituent at the 1-position and a butan-2-yl ester group at the 3-position. The butan-2-yl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability, while the 3-methoxypropyl moiety contributes to steric and electronic modulation of the core structure .

Properties

IUPAC Name

butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVALHYHVIAHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that belongs to the pyrroloquinoxaline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antibacterial properties. The molecular formula of this compound is C19H24N4O3, and it has a molecular weight of approximately 356.426 g/mol .

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its biological activity:

  • Pyrroloquinoxaline core : This heterocyclic structure is known for various pharmacological properties.
  • Amino group : Enhances solubility and reactivity.
  • Methoxypropyl side chain : May influence the interaction with biological targets.

Antioxidant Activity

Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. For instance, a study utilizing the DPPH assay demonstrated that related compounds can effectively scavenge free radicals, indicating their potential as antioxidants . While specific data on this compound is limited, its structural similarities to other active compounds suggest it may possess comparable antioxidant capabilities.

Anticancer Properties

Pyrroloquinoxaline derivatives have been investigated for their anticancer effects. A study highlighted that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific impact of this compound on various cancer cell lines remains to be explored in detail.

Antibacterial Activity

The antibacterial potential of pyrroloquinoxaline compounds has also been documented. These compounds have shown activity against various bacterial strains, suggesting their utility in developing novel antimicrobial agents . The exact efficacy of this compound against specific pathogens warrants further investigation.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Antioxidant Activity Demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline possess strong radical scavenging abilities.
Anticancer Mechanisms of Pyrroloquinoxalines Highlighted the ability of certain analogs to induce apoptosis in cancer cells.
Antibacterial Properties of Quinoxaline Derivatives Showed efficacy against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Substituent Variations in Pyrroloquinoxaline Derivatives

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent at 1-Position Functional Group at 3-Position Molecular Weight (g/mol) Key Properties/Activities
Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Methoxypropyl Butan-2-yl ester ~435 (estimated) High lipophilicity (predicted)
Butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Methoxypropyl Butyl ester ~435 (estimated) Structural analog; ester variation
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Carbonitrile ~318 Corrosion inhibitor (91% efficiency)
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzyl Carboxamide (3-ethoxypropyl) ~478 Modified solubility and bioactivity
Benzyl 2-amino-1-(3-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-Bromophenyl Benzyl ester 473.3 High XLogP3 (5.6), lipophilic

Functional Group Impact on Activity

  • Ester vs. Carbonitrile (AHPQC): The target compound’s butan-2-yl ester group increases lipophilicity compared to AHPQC’s polar carbonitrile. AHPQC’s corrosion inhibition (91% efficiency) is attributed to its adsorption at metal interfaces via protonated amine groups in acidic media .
  • Ester vs. Carboxamide: The carboxamide analog () replaces the ester with a more polar group, likely enhancing hydrogen bonding capacity.
  • Substituent Effects : The 3-bromophenyl group in increases molecular weight and lipophilicity (XLogP3 = 5.6), suggesting superior membrane permeability compared to the target compound’s 3-methoxypropyl group .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The butan-2-yl ester in the target compound likely confers a higher LogP than AHPQC (carbonitrile) but lower than the benzyl ester analog (LogP 5.6) .
  • Hydrogen Bonding: The target compound has one hydrogen bond donor (NH₂) and five acceptors (ester carbonyl, methoxy, pyrrole/quinoxaline N), similar to analogs like (carboxamide: 2 donors, 6 acceptors) .
  • Metabolic Stability : Ester groups are prone to hydrolysis, whereas carboxamides () and carbonitriles () exhibit greater metabolic stability.

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